2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC19943707
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2O2S |
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Molecular Weight | 248.30 g/mol |
IUPAC Name | 2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16) |
Standard InChI Key | VUDFVZIDPVCRTO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Composition and Stereochemical Features
The compound’s IUPAC name, 2-hydroxy-5-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide, reflects its hybrid structure combining a salicylamide backbone with a 4-methylthiazole substituent. Key features include:
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Hydroxyl group at position 2 of the benzene ring, enabling hydrogen bonding with biological targets.
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Methyl group at position 5 of the benzene ring, influencing lipophilicity and steric interactions.
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Thiazole moiety linked via a methylene bridge, contributing to π-π stacking and dipole interactions .
The SMILES notation precisely encodes this arrangement, while the InChIKey provides a unique stereochemical identifier .
Table 1: Fundamental Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 248.30 g/mol |
CAS Registry Number | 883150-90-1 |
Hydrogen Bond Donors | 2 (hydroxyl, amide) |
Hydrogen Bond Acceptors | 4 (amide, hydroxyl, thiazole N) |
Synthetic Methodologies and Optimization Challenges
Purification and Characterization
Post-synthetic purification often employs:
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Column chromatography using silica gel and ethyl acetate/hexane gradients.
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Recrystallization from ethanol/water mixtures to achieve >95% purity .
Structural validation relies on: -
IR spectroscopy: N-H stretch (3300 cm), C=O (1680 cm), and thiazole C-S (670 cm) .
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H NMR: Distinct signals for aromatic protons (δ 6.8–7.4 ppm), thiazole CH (δ 2.4 ppm), and amide NH (δ 10.1 ppm) .
Biological Activity Profiles and Mechanistic Insights
Table 2: Antibacterial Activity of Analogous Compounds
Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
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VI (i) | 32 | 16 |
VI (f) | 64 | 128 |
VI (l) | 16 | 64 |
Mechanistically, the thiazole ring may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the hydroxyl group enhances membrane permeability .
Antitumor Activity
Though direct evidence is lacking, VulcanChem reports that 4-methylthiazole derivatives demonstrate:
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IC values of 8–22 µM against MCF-7 breast cancer cells.
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Apoptosis induction via caspase-3/7 activation and Bcl-2 suppression.
The methyl group at position 5 likely enhances cellular uptake by increasing logP values, as shown in QSAR models of related benzamides.
Pharmacological Applications and Therapeutic Prospects
Solubility and Bioavailability Considerations
The compound’s calculated logP (1.9) and polar surface area (78 Å) suggest:
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Moderate passive diffusion across biological membranes.
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Potential for oral bioavailability if formulated with permeation enhancers .
Co-crystallization with cyclodextrins or phospholipid complexes could address limited aqueous solubility (<0.1 mg/mL) .
Targeted Drug Delivery Systems
Recent advances propose conjugating the benzamide to:
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Polymeric nanoparticles: For sustained release in tumor microenvironments.
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Antibody-drug conjugates: Utilizing thiazole’s affinity for overexpressed receptors in cancer cells.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Thiazole-Benzamide Derivatives
Compound | Notable Activity | Mechanism |
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4-Hydroxy-N-(thiazol-2-yl)benzamide | Antimicrobial (Gram+) | Cell wall synthesis inhibition |
5-(2-Amino-thiazol-5-yl)-2-hydroxybenzamide | Antifungal (Candida spp.) | Ergosterol biosynthesis |
N-(4-methylphenyl)-thiazole derivatives | Antitumor (MCF-7) | Caspase activation |
Key differentiating factors for 2-hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide include:
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